molecular formula C18H20N2O4 B2914627 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054388-48-5

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

カタログ番号 B2914627
CAS番号: 1054388-48-5
分子量: 328.368
InChIキー: KDCYGKWOJSJHQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid, also known as CP-640186, is a synthetic compound that belongs to the family of phenoxyacetic acids. It was first synthesized by Pfizer in 2001 as a potential treatment for metabolic disorders such as type 2 diabetes and obesity. Since then, CP-640186 has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.

作用機序

The exact mechanism of action of 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is not fully understood, but it is believed to act as an agonist of the G protein-coupled receptor GPR40, which is primarily expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been shown to increase intracellular calcium levels in pancreatic beta cells, which leads to the release of insulin. In addition, 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects
2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, the reduction of glucose levels in the blood, the reduction of body weight and adiposity, and the reduction of pain behavior in animal models of neuropathic pain. 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has also been shown to increase energy expenditure and improve lipid metabolism in animal models of obesity.

実験室実験の利点と制限

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has several advantages and limitations for lab experiments. One advantage is that it is a highly selective agonist of GPR40, which makes it a useful tool for investigating the role of GPR40 in glucose-stimulated insulin secretion. Another advantage is that it has been shown to have good bioavailability and pharmacokinetic properties in animal models, which makes it a useful tool for investigating its potential as a therapeutic agent. However, one limitation is that it has not yet been tested in human clinical trials, which makes it difficult to determine its potential efficacy and safety in humans.

将来の方向性

There are several future directions for research on 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid. One direction is to investigate its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity. Another direction is to investigate its potential as a treatment for neuropathic pain. In addition, future research could investigate the molecular mechanisms underlying the effects of 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid on glucose-stimulated insulin secretion, energy metabolism, and pain behavior. Finally, future research could investigate the potential side effects and safety of 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid in humans.

合成法

The synthesis of 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves several steps, including the reaction of 2-bromo-4'-fluorophenylacetic acid with cyclohexylamine to form the corresponding amide, followed by the reaction of the amide with ethyl 2-bromo-3-oxopropanoate to form the corresponding ester. The final step involves the reaction of the ester with 2-hydroxy-4-cyanobenzaldehyde to form 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid. The overall yield of this synthesis method is around 20%, and the purity of the final product is typically above 99%.

科学的研究の応用

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been the subject of numerous scientific studies, which have investigated its potential applications in various fields. In the field of metabolic disorders, 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. In addition, 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been shown to reduce body weight and adiposity in obese mice, suggesting that it may have potential as a treatment for obesity. 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has also been investigated as a potential treatment for neuropathic pain, as it has been shown to reduce pain behavior in animal models of neuropathic pain.

特性

IUPAC Name

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c19-11-14(18(23)20-15-7-2-1-3-8-15)10-13-6-4-5-9-16(13)24-12-17(21)22/h4-6,9-10,15H,1-3,7-8,12H2,(H,20,23)(H,21,22)/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCYGKWOJSJHQN-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。